molecular formula C8H11N3O3 B7945827 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide

5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide

Cat. No.: B7945827
M. Wt: 197.19 g/mol
InChI Key: ICTKTQDOANDKDO-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide is a pyrimidine derivative with a hydroxyl group at the 5-position, a keto group at the 4-position, a propan-2-yl group at the 2-position, and a carboxamide group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of an appropriate β-keto ester with guanidine or its derivatives under acidic or basic conditions.

  • Cyclization Reaction: Another method involves cyclization of a suitable precursor containing the pyrimidine ring under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to enhance the reaction efficiency and yield.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The keto group can be reduced to form an alcohol.

  • Substitution: The propan-2-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid.

  • Reduction: 5-Hydroxy-4-hydroxy-2-propan-2-yl-1H-pyrimidine-6-carboxamide.

  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxamide

  • 5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid

Uniqueness: 5-Hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide is unique due to its specific structural features, such as the presence of the propan-2-yl group, which differentiates it from other pyrimidine derivatives

Properties

IUPAC Name

5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3(2)7-10-4(6(9)13)5(12)8(14)11-7/h3,12H,1-2H3,(H2,9,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTKTQDOANDKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=O)C(=C(N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=O)C(=C(N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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